molecular formula C12H21F3N4 B11734971 [2-(diethylamino)ethyl]({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine

[2-(diethylamino)ethyl]({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B11734971
M. Wt: 278.32 g/mol
InChI Key: WDGPAKBRRZEITF-UHFFFAOYSA-N
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Description

2-(diethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine: is a complex organic compound characterized by its unique structure, which includes a diethylaminoethyl group and a trifluoroethyl-pyrazolylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(diethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine typically involves multi-step organic reactions. One common method includes the alkylation of diethylamine with a suitable halogenated precursor, followed by the introduction of the trifluoroethyl-pyrazolylmethyl group through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality. Purification steps such as distillation, crystallization, or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions are common, where the diethylaminoethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Organic solvents like dichloromethane, ethanol, or acetonitrile are often used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, 2-(diethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound in the development of new pharmaceuticals.

Medicine: In medicine, this compound is explored for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in areas such as oncology and neurology.

Industry: Industrially, 2-(diethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine is used in the synthesis of specialty chemicals, agrochemicals, and advanced materials. Its properties make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 2-(diethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Uniqueness: What sets 2-(diethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine apart is its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C12H21F3N4

Molecular Weight

278.32 g/mol

IUPAC Name

N',N'-diethyl-N-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methyl]ethane-1,2-diamine

InChI

InChI=1S/C12H21F3N4/c1-3-18(4-2)6-5-16-7-11-8-17-19(9-11)10-12(13,14)15/h8-9,16H,3-7,10H2,1-2H3

InChI Key

WDGPAKBRRZEITF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNCC1=CN(N=C1)CC(F)(F)F

Origin of Product

United States

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